![molecular formula C22H30N6O3 B2460492 1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 451469-39-9](/img/structure/B2460492.png)
1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide
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Description
The compound “1’-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4’-bipiperidine]-4’-carboxamide” is a derivative of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide . These derivatives have been studied as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer’s disease .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids . The synthesis process has been described in the literature, but specific details for this compound were not found .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For example, one of the derivatives of this compound, referred to as compound 8e, exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in memory and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, potentially improving cognitive function .
Result of Action
The result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels in the brain. This could potentially improve cognitive function, making the compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
1-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c23-21(31)22(27-12-4-1-5-13-27)10-15-26(16-11-22)19(29)9-6-14-28-20(30)17-7-2-3-8-18(17)24-25-28/h2-3,7-8H,1,4-6,9-16H2,(H2,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPUCGLODRGJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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